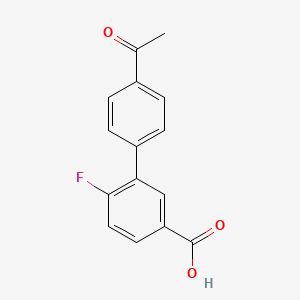

3-(4-Acetylphenyl)-4-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Acetylphenyl)-4-fluorobenzoic acid” likely belongs to the family of benzoic acids, which are aromatic carboxylic acids. They are known for their wide range of applications in the pharmaceutical, agrochemical, and materials sciences .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods like Suzuki–Miyaura cross-coupling . This method involves the coupling of organoboron compounds with organic halides or pseudohalides .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

3-(4-Acetylphenyl)-4-fluorobenzoic acid and its derivatives, including 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, are synthesized through reactions involving hydrazides and acetic anhydride. The compounds are characterized using methods such as UV, IR, 1H-NMR, and mass spectroscopy (Koçyiğit-Kaymakçıoğlu et al., 2012).

Biological Activities

The derivatives of this compound exhibit a range of biological activities:

Antifungal Activity:

- Compounds exhibit antifungal properties against Candida pathogens, with significant inhibitory activity against Candida albicans, and against plant pathogenic fungi such as Colletotrichum, Botrytis, Fusarium, and Phomopsis (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antimycobacterial Activity:

- Certain derivatives are synthesized to evaluate their antimycobacterial activity against a strain of Mycobacterium tuberculosis H37Rv, with notable inhibitory activity demonstrated by specific compounds (Koçyiğit-Kaymakçıoğlu & Oruç-Emre et al., 2009).

Antioxidant, Anti-Inflammatory, and Cytotoxic Activities:

- The derivatives are screened for their antioxidant, anti-inflammatory, and cytotoxic activities in mammalian cells. Certain compounds show strong inhibition of NF-κB-dependent transcription and intracellular ROS generation, indicating their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Conformational Polymorphism:

- Polymorphs of molecular complexes formed with this compound are studied, emphasizing the importance of conformational freedom and the role of hydrogen bonding in distinguishing polymorphs and affecting packing of dimeric units (Thomas et al., 2011).

Degradation and Metabolic Studies:

- The degradation of fluorobenzoic acid isomers by specific microorganisms, leading to the formation of various metabolites, is studied. This provides insights into the metabolic pathways and transformation mechanisms involved in the degradation process (Schreiber et al., 1980).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-acetylphenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)13-8-12(15(18)19)6-7-14(13)16/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMIPPNMXIXHKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689772 |

Source

|

| Record name | 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-14-0 |

Source

|

| Record name | 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)

![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577650.png)

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)